Methyl 3-[(4-Methoxyphenyl)amino]propanoate
Description
Methyl 3-[(4-Methoxyphenyl)amino]propanoate is a β-amino acid ester derivative characterized by a methoxyphenyl group attached to the amino nitrogen of a propanoate backbone. This compound is synthesized via Michael addition reactions between methyl acrylate and 4-methoxyaniline derivatives, as exemplified in related studies . Its structure combines a polar methoxy group (electron-donating) with an ester moiety, balancing lipophilicity and reactivity. The methoxy group enhances solubility in organic solvents while influencing electronic interactions in biological systems. Notably, derivatives of this scaffold have demonstrated antioxidant and anticancer activities, as highlighted in studies focusing on hydrazide analogs .
Properties
IUPAC Name |
methyl 3-(4-methoxyanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)12-8-7-11(13)15-2/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVWXNYKTFBAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(4-Methoxyphenyl)amino]propanoate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with methyl acrylate under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-Methoxyphenyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-[(4-Methoxyphenyl)amino]propanoate has applications in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing organic compounds, including pharmaceuticals and agrochemicals. The compound is also studied for potential biological activities, such as antimicrobial and anticancer properties . Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development. Additionally, it is used in the production of dyes, pigments, and other industrial chemicals.
Scientific Research Applications
- Chemistry this compound serves as a building block in the synthesis of various organic molecules. For example, it can be used to synthesize fluorescent unnatural α-amino acids, which are useful as probes in chemical biology and medicinal chemistry .
- Biology The compound is investigated for its potential antimicrobial and anticancer properties. Studies have explored derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide for antioxidant and anticancer activity .
- Medicine Researchers are exploring the therapeutic potential of this compound, including its possible use in drug development.
- Industry This compound is utilized in the production of dyes, pigments, and various other industrial chemicals.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized to form corresponding oxides or other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction Reduction reactions can convert the compound into amines or other reduced forms. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
- Substitution The methoxy group can be substituted with other functional groups under appropriate conditions. Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Mechanism of Action
The mechanism of action of Methyl 3-[(4-Methoxyphenyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 3-[(4-Methoxyphenyl)amino]propanoate can be contextualized against analogous compounds through the following key comparisons:
Substituent Variations on the Aromatic Ring
- Hydroxyphenyl Analogs: Compounds like N-(4-hydroxyphenyl)-β-alanine methyl ester () replace the methoxy group with a hydroxyl group. Hydroxyphenyl derivatives exhibit structure-dependent anticancer activity, suggesting that the hydroxyl group may interact with cellular targets like kinases or DNA . Key Difference: Methoxy groups (electron-donating) vs. hydroxyl groups (proton-donating) alter electronic and solubility profiles.
- Sulfamoylphenyl Analogs: Methyl-3-[(4-sulfamoylphenyl)amino]propanoate () introduces a sulfonamide group, a common pharmacophore in diuretics and antibiotics.
- Chlorophenyl Analogs: Methyl 3-(4-chlorophenyl)propanoate () features a chloro substituent, which is electron-withdrawing. This increases the compound’s stability against oxidation but may reduce nucleophilicity. Chlorophenyl derivatives are often explored for their antimicrobial properties .
Functional Group Modifications
- Hydrazide Derivatives: 3-[(4-Methoxyphenyl)amino]propanehydrazide () replaces the ester group with a hydrazide. Hydrazides are more nucleophilic and resistant to hydrolysis, extending their metabolic half-life. These derivatives show enhanced antioxidant activity (e.g., DPPH radical scavenging) and cytotoxicity against cancer cell lines, highlighting the role of the hydrazide group in redox interactions .
- Trifluoroacetamido Derivatives: Compounds like Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate () incorporate trifluoroacetamido groups, which increase lipophilicity and metabolic stability.
Ester Chain Variations
- Long-Chain Esters: Hexyl 3-phenylpropanoate () and other long-chain esters exhibit higher lipophilicity, favoring passive diffusion across biological membranes. However, they may suffer from slower metabolic clearance compared to methyl esters .
- Stereochemical Variants: Enantiomers like (S)-Methyl 3-acetamido-3-(4-methoxyphenyl)propanoate () demonstrate the critical role of chirality in biological activity.
Data Tables
Table 1: Structural and Functional Comparisons
Research Findings and Implications
- Metabolic Stability : Ester derivatives undergo faster hydrolysis than hydrazides, suggesting hydrazides are better suited for prolonged drug action .
- Synthetic Efficiency : Solvent-free synthesis (e.g., ) offers higher yields and reduced environmental impact compared to traditional reflux methods .
Biological Activity
Methyl 3-[(4-Methoxyphenyl)amino]propanoate, a compound with significant biological potential, has been studied for its various pharmacological activities, including antioxidant and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
1. Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group and an amino group attached to a propanoate backbone. Its chemical formula is , and it exhibits distinct reactivity due to these functional groups, which play a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as either an inhibitor or an activator of enzymatic reactions. The methoxy and amino groups are essential for binding to the active sites of enzymes, thereby modulating their activity .
3. Antioxidant Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds synthesized from this framework have shown radical scavenging activities that surpass those of well-known antioxidants like ascorbic acid. The DPPH radical scavenging assay indicated that certain derivatives had antioxidant activities approximately 1.4 times greater than ascorbic acid .
Table 1: Antioxidant Activity of Derivatives
| Compound Name | DPPH Scavenging Activity (EC50) | Comparison to Ascorbic Acid |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 0.0138 mg/mL | 1.37 times higher |
| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 0.0153 mg/mL | 1.35 times higher |
4. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). In vitro assays demonstrated that certain derivatives exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective anticancer activity .
Case Study: Cytotoxicity Assay Results
In a study assessing the cytotoxic effects of various derivatives on glioblastoma cells, one compound was found to reduce cell viability by up to 80% at a concentration of 100 µM after 72 hours of incubation. This highlights the potential of these compounds in targeting specific cancer types effectively .
5. Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications to the phenyl ring or the introduction of different substituents can significantly alter its pharmacological profile. For example, compounds with additional aromatic rings or varied substituents have shown enhanced antioxidant and anticancer activities compared to their simpler analogs .
Q & A
Q. How can researchers address contradictions in biological activity data across studies?
- Methodological Answer :
Dose-Response Analysis : Ensure activity is concentration-dependent and reproducible.
Cell Line Validation : Use authenticated cell lines to minimize variability.
Mechanistic Studies : Employ knock-out models or siRNA to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
